molecular formula C15H21NO3S B016580 Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate CAS No. 67443-55-4

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate

Cat. No. B016580
CAS RN: 67443-55-4
M. Wt: 295.4 g/mol
InChI Key: GEEYLLFVCQFBLI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate is a compound that likely features in the synthesis of pharmaceuticals or materials science due to the functional groups it contains. These groups suggest potential reactivity and applications in forming more complex molecules through various chemical reactions.

Synthesis Analysis

Synthesis involving similar compounds often utilizes methods like the Lossen rearrangement, which can be mediated by reagents such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for converting carboxylic acids to ureas without racemization, offering a glimpse into potential synthetic routes for related compounds (Thalluri et al., 2014).

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, showcases non-planar molecular configurations and the significance of intra- and intermolecular hydrogen bonding, hinting at the structural dynamics that Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate might exhibit (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Chemical properties of similar sulfanyl acetates involve reactivities such as alkaline hydrolysis and the formation of dimers through hydrogen bonding. For example, the synthesis and reactivity of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid provide insights into the behavior of sulfanyl groups in chemical transformations (Choi et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate can be inferred from similar compounds. For instance, the crystalline nature and solubility in organic solvents of related compounds highlight the potential physical characteristics (DyaveGowda et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, can be anticipated based on functional groups present in Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate. Similar compounds demonstrate a range of reactions, including hydrolysis and nucleophilic attacks, providing a foundation for predicting the chemical behavior of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate (Choi et al., 2007).

Scientific Research Applications

  • Synthesis of Bridged 3-Benzazepine Derivatives :

    • The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This application is significant in the development of novel pharmacological compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
  • Fabrication of 4-Phenyl-2-Butanone :

    • It has also been applied in the synthesis process of 4-phenyl-2-butanone, a crucial medium in the synthesis of anti-inflammatory medicines and codeine (Zhang, 2005).
  • Stereoselective Glycosylations :

    • This compound plays a role in the stereoselective introduction of glycosidic linkages in oligosaccharide synthesis, an important aspect in the development of biologically relevant molecules (Kim, Yang, Park, & Boons, 2005).
  • Binding with Human Serum Albumin :

    • In pharmacology, its derivatives have shown significant binding characteristics with human serum albumin, which is crucial for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).
  • Analysis of Drug Impurity Profiles :

    • The compound is used in the separation and characterization of byproducts in drug substances, particularly in the analysis of impurity profiles of drugs used for treating thrombotic disorders (Thomasberger, Engel, & Feige, 1999).
  • Synthesis of Substituted Thiophenyl Derivatives :

    • It has been utilized in the synthesis of substituted thiophenyl derivatives of indane-1, 3-dione, which are explored for various biological activities including anticancer properties (Giles, Prakash, & Ramseshu, 2007).
  • Crystal Structure Analysis :

    • Studies have been conducted to analyze the crystal structure of derivatives of this compound, contributing to the understanding of molecular conformations and interactions (Hassan, Yamin, & Kassim, 2010).

properties

IUPAC Name

ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-9-7-8-12(10-13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYLLFVCQFBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC1=CC=CC(=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497581
Record name Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate

CAS RN

67443-55-4
Record name Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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